[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol
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Overview
Description
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol is an organic compound that features a dithiane ring substituted with a trimethoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting dithiane intermediate is then subjected to a Grignard reaction with formaldehyde to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran
Catalyst: Boron trifluoride etherate
Reagents: 3,4,5-trimethoxybenzaldehyde, 1,3-propanedithiol, formaldehyde, magnesium, and anhydrous ether
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification: Crystallization or chromatography to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The dithiane ring can be reduced to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, acetone
Reduction: Lithium aluminum hydride, ether
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide
Major Products
Oxidation: [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]formaldehyde, [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]carboxylic acid
Reduction: [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanethiol, [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methyl sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in studies investigating the biological activity of dithiane-containing compounds, including their interactions with enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The dithiane ring can undergo redox reactions, influencing cellular redox states and signaling pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanethiol
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methyl sulfide
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]formaldehyde
Uniqueness
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol is unique due to the presence of both a trimethoxyphenyl group and a dithiane ring, which confer distinct chemical and biological properties
Properties
CAS No. |
828921-09-1 |
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Molecular Formula |
C14H20O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methanol |
InChI |
InChI=1S/C14H20O4S2/c1-16-11-7-10(8-12(17-2)13(11)18-3)14(9-15)19-5-4-6-20-14/h7-8,15H,4-6,9H2,1-3H3 |
InChI Key |
DGKFSOPQRWRZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(SCCCS2)CO |
Origin of Product |
United States |
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